molecular formula C11H16O4 B14281920 Dimethyl (2-cyclopropylidenepropyl)propanedioate CAS No. 136964-26-6

Dimethyl (2-cyclopropylidenepropyl)propanedioate

Cat. No.: B14281920
CAS No.: 136964-26-6
M. Wt: 212.24 g/mol
InChI Key: CXGQSHFORJYURX-UHFFFAOYSA-N
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Description

Dimethyl (2-cyclopropylidenepropyl)propanedioate is an organic compound with a complex structure that includes a cyclopropylidene group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2-cyclopropylidenepropyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an appropriate alkyl halide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-cyclopropylidenepropyl)propanedioate can undergo various types of chemical reactions, including:

    Alkylation: Introduction of alkyl groups at the alpha position of the ester.

    Hydrolysis: Conversion of ester groups to carboxylic acids.

    Decarboxylation: Loss of carbon dioxide from carboxylic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl (2-cyclopropylidenepropyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which dimethyl (2-cyclopropylidenepropyl)propanedioate exerts its effects involves the formation of enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

136964-26-6

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

dimethyl 2-(2-cyclopropylidenepropyl)propanedioate

InChI

InChI=1S/C11H16O4/c1-7(8-4-5-8)6-9(10(12)14-2)11(13)15-3/h9H,4-6H2,1-3H3

InChI Key

CXGQSHFORJYURX-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)CC(C(=O)OC)C(=O)OC

Origin of Product

United States

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